molecular formula C8H9NO B055874 4,6-Dimethylnicotinaldehyde CAS No. 116785-23-0

4,6-Dimethylnicotinaldehyde

Cat. No. B055874
CAS RN: 116785-23-0
M. Wt: 135.16 g/mol
InChI Key: NXNMBOWNWKPVGP-UHFFFAOYSA-N
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Description

4,6-Dimethylnicotinaldehyde is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . It is used for research and development .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethylnicotinaldehyde consists of a pyridine core with two methyl groups attached at the 4 and 6 positions . The InChI code for this compound is 1S/C8H9NO/c1-6-3-7(2)9-4-8(6)5-10/h3-5H,1-2H3 .

It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemical Properties

4,6-Dimethylnicotinaldehyde is a chemical compound with the molecular formula C8H9NO . It has a molecular weight of 135.17 and is typically stored at temperatures between 2-8°C in an inert atmosphere .

Safety Information

The compound is classified under the GHS07 hazard class, with the signal word "Warning" . The hazard statements associated with it are H302 and H319 . Precautionary measures include P305+P351+P338 .

Role in Medicinal Chemistry

4,6-Dimethylnicotinaldehyde plays a significant role in medicinal chemistry. It is used in the design and synthesis of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives . These derivatives act as inhibitors for both Histone Deacetylase (HDAC) and MAP kinase-interacting serine/threonine-protein kinase (Mnk) .

Anti-Cancer Applications

HDACs and Mnks play important roles in translating multiple oncogenic signaling pathways during oncogenesis . As HDAC and Mnk are highly expressed in a variety of tumors, simultaneous inhibition of HDAC and Mnk can increase the inhibition of tumor cell proliferation and provide a new way of inhibiting tumor growth .

Role in Drug Design

Based on the previous work and the merge pharmacophore method, a series of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives were designed and synthesized as HDAC and Mnk dual inhibitors . Among them, compound A12 displayed good HDAC and Mnk inhibitory activity .

Antiproliferative Activity

In vitro antiproliferative assay showed that compound A12 exhibited the best antiproliferative activity against human prostate cancer PC-3 cells . This result indicated that A12 was a potent Mnk/HDAC inhibitor and will be further researched .

Safety and Hazards

The safety information for 4,6-Dimethylnicotinaldehyde indicates that it may be harmful if swallowed (H302) and may cause serious eye irritation (H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

4,6-dimethylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-7(2)9-4-8(6)5-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNMBOWNWKPVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethylnicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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